N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Applications
Research has explored the photophysical applications of quinoline derivatives, highlighting their potential in biological sensing. One study presented fluorescein-based dyes, QZ1 and QZ2, derivatized with 8-aminoquinoline, which exhibit significant fluorescence enhancements upon Zn(II) coordination. These compounds demonstrate high specificity for Zn(II) over other metals, making them promising for sensing biological Zn(II) due to their reversible binding on the biological (millisecond) time scale and cell permeability (Nolan et al., 2005).
Synthetic Methodologies
The synthesis of functionalized aminoquinolines, including pathways to N-functionalized 3-, 5-, 6-, and 8-aminoquinolines, has been documented. These synthetic intermediates display moderate antiplasmodial activity against Plasmodium falciparum strains and antifungal activity, showcasing the compound's utility in developing potential therapeutic agents (Vandekerckhove et al., 2015).
Biological Activities
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, illustrating the compound's potential in creating anthranilic acid derivatives and oxalamides. This method is simple and high-yielding, indicating its usefulness in pharmaceutical synthesis (Mamedov et al., 2016).
Electrophilic Substitution
Research into the electrophilic substitution reactions of pyrrolo[1,2-a]quinoxalines has provided insights into the smooth substitution processes, yielding chloro- and nitro-derivatives. This knowledge is crucial for the targeted synthesis of functionalized quinoxaline derivatives (Cheeseman & Tuck, 1967).
Potential Anticancer Agents
The discovery of a pyrrolo[3,2-f]quinoline derivative exhibiting high antiproliferative activity suggests its mechanism of action involves DNA intercalation, topo II inhibition, and cell cycle arrest, indicating its potential as an anti-cancer agent (Via et al., 2008).
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-2-1-3-14(10-13)21-18(25)19(26)22-15-8-11-4-5-16(24)23-7-6-12(9-15)17(11)23/h1-3,8-10H,4-7H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZORYUJYYHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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